1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features an indole core with a hydroxyethyl group at the 1-position and an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-3-carbaldehyde with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the ethylene oxide to the indole-3-carbaldehyde, followed by ring opening to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Carboxylic acids or acid chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-1H-indole-3-methanol.
Substitution: Various esters or acylated derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is used in the study of indole-based biological pathways and as a precursor for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyethyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
1-(2-Hydroxyethyl)-indole: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
1-(2-Hydroxyethyl)-1H-indole-3-carboxylic acid: The oxidized form of the compound, with different chemical properties and applications.
The presence of both the hydroxyethyl and aldehyde groups in this compound makes it unique and highly valuable for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-7-9(8-14)10-3-1-2-4-11(10)12/h1-4,7-8,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDUFLGAALSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCO)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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